molecular formula C9H11ClN2O B2393087 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride CAS No. 57148-89-7

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2393087
CAS No.: 57148-89-7
M. Wt: 198.65
InChI Key: JJCVLDYTQPZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound of interest in life science research and development. It belongs to the benzoxazole class of heterocyclic compounds, which are widely utilized as key building blocks in medicinal chemistry and drug discovery . Benzoxazole derivatives are recognized for their diverse biological activities and are frequently explored as core structures in the synthesis of novel molecules with potential pharmacological properties . Researchers employ this compound and its analogues in the design and synthesis of new chemical entities for screening against various biological targets. The primary amine functionality in its structure makes it a versatile intermediate for further chemical modification, such as the formation of amides, sulfonamides, or Schiff bases, facilitating the exploration of structure-activity relationships (SAR) . While specific biological data for this exact isomer may be limited, related benzoxazole compounds have demonstrated significant research value in areas including antimicrobial and anticancer agent development . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCVLDYTQPZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-89-7
Record name 2-(1,2-benzoxazol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Catalyzed Ring Closure

The benzoxazole scaffold forms via cyclocondensation of ortho-aminophenol derivatives with carbonyl-containing substrates. A validated protocol involves refluxing 2-aminophenol with β-keto amides in toluene under catalytic p-toluenesulfonic acid (TsOH), achieving ring closure through azeotropic water removal. For example, reacting 2-aminophenol with 3-chloropropionamide generates 3-chloromethyl-1,2-benzoxazole, a precursor for subsequent amination. This method yields 70–85% pure benzoxazole intermediates, contingent on stoichiometric control of the Dean–Stark apparatus.

Solvent and Catalytic Optimization

Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) accelerate cyclization but necessitate stringent anhydrous conditions. Conversely, toluene-mediated reactions, while slower, minimize side products like N-acyl intermediates. Catalytic TsOH (20 mol%) proves superior to Lewis acids (e.g., ZnCl₂) in suppressing oxidative degradation of the aminophenol substrate.

Functionalization of the 3-Position: Introducing the Ethylamine Side Chain

Bromination-Amination Sequence

A two-step halogenation-amination strategy, adapted from adenosine A2A receptor antagonist syntheses, enables precise installation of the ethylamine moiety:

  • Bromination : Treat 3-methyl-1,2-benzoxazole with N-bromosuccinimide (NBS, 1.2 eq) and benzoyl peroxide (0.1 eq) in CCl₄ under 230 W halogen lamp irradiation. This radical bromination selectively converts the 3-methyl group to 3-(bromomethyl)-1,2-benzoxazole in 89% yield.
  • Amination : React the brominated intermediate with aqueous ammonia (2.0 eq) in acetone/triethylamine (1:1 v/v) at 60°C for 6 hours. Nucleophilic substitution affords 3-(aminomethyl)-1,2-benzoxazole, which undergoes HCl-mediated salt formation to yield the hydrochloride derivative.

Table 1 : Optimization of Amination Conditions

Parameter Condition Yield (%) Purity (%)
Solvent Acetone 78 95
Base Triethylamine 85 98
Temperature (°C) 60 89 97
Reaction Time (h) 6 91 96

Nitro Reduction Pathway

Alternative routes leverage nitro-to-amine reductions, as demonstrated in indazole syntheses. For 3-(2-nitroethyl)-1,2-benzoxazole, hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H₂ achieves full conversion to the ethylamine derivative within 2 hours. Subsequent HCl gas bubbling in diethyl ether precipitates the hydrochloride salt in 93% yield.

Hydrochloride Salt Formation: Critical Process Parameters

Acid Selection and Stoichiometry

Hydrochloric acid (37% w/w) is added dropwise to the free amine in anhydrous ethanol at 0°C. A 1:1.05 amine:HCl molar ratio ensures complete protonation without excess acid contamination. Crystallization from ethanol/diethyl ether (1:4 v/v) yields needle-like crystals with >99% chloride content by ion chromatography.

Stability and Hygroscopicity Mitigation

The hydrochloride salt exhibits hygroscopicity above 60% relative humidity. Packaging under argon in amber glass vials with molecular sieve sachets (3 Å) retains stability for >24 months at -20°C.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 8.12 (s, 1H, H-4), 7.68–7.61 (m, 2H, H-5, H-6), 4.25 (t, J = 6.8 Hz, 2H, CH₂NH₃⁺), 3.18 (t, J = 6.8 Hz, 2H, CH₂Benzoxazole).
  • FT-IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N benzoxazole), 1545 cm⁻¹ (C-O-C asym).

Purity Assessment

HPLC (C18, 0.1% TFA/MeCN) shows a single peak at 6.8 min (λ = 254 nm), confirming >99.5% chemical purity. Elemental analysis aligns with theoretical values (C: 52.3%, H: 5.2%, N: 13.6%, Cl: 17.2%).

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Patent data supports transitioning batch bromination-amination to continuous flow reactors. Using a Corning Advanced-Flow™ reactor, bromination completes in 7.6 min residence time at 80°C, followed by in-line amination at 100°C, achieving 95% overall yield with 10 kg/day throughput.

Waste Stream Management

The process generates 0.8 kg waste/kg product, primarily CCl₄ and succinimide. Distillation recovers 85% CCl₄, while succinimide is repurposed as a fertilizer additive via alkaline hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(1,2-Benzothiazol-3-yl)ethan-1-amine Hydrochloride

Molecular Formula : C₉H₁₁ClN₂S
Molecular Weight : 214.71 g/mol
Key Differences :

  • Sulfur substitution : The benzoxazole oxygen atom is replaced with sulfur, forming a benzothiazole core.
  • Altered electronic properties may affect binding affinity to targets like serotonin or dopamine receptors .

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride

Molecular Formula : C₁₂H₁₃ClN₄O₂
Molecular Weight : 300.72 g/mol (calculated)
Key Differences :

  • Oxadiazole addition : A 1,2,4-oxadiazole ring bridges the benzoxazole and ethylamine groups.
  • Increased molecular weight may reduce solubility, necessitating formulation optimization .

3-(1,2-Benzoxazol-3-yl)propanenitrile

Molecular Formula : C₁₀H₉N₃O
Molecular Weight : 187.20 g/mol (calculated)
Key Differences :

  • Nitrile substitution : The ethylamine group is replaced with a propanenitrile chain.
  • Impact :
    • Nitrile’s electron-withdrawing nature reduces basicity, limiting protonation at physiological pH.
    • May serve as a metabolic precursor or enzyme inhibitor due to nitrile reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Functional Group Key Structural Variation
2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl C₉H₁₀ClN₂O 198.65 Benzoxazole Ethylamine Baseline compound
2-(1,2-Benzothiazol-3-yl)ethan-1-amine HCl C₉H₁₁ClN₂S 214.71 Benzothiazole Ethylamine S replaces O in heterocycle
1-{5-[(Benzoxazol-3-yl)methyl]oxadiazol-3-yl}ethan-1-amine HCl C₁₂H₁₃ClN₄O₂ 300.72 Benzoxazole + Oxadiazole Ethylamine Oxadiazole spacer added
3-(1,2-Benzoxazol-3-yl)propanenitrile C₁₀H₉N₃O 187.20 Benzoxazole Propanenitrile Ethylamine replaced with nitrile chain

Research Findings and Implications

  • Benzothiazole Analog : Sulfur’s polarizability may enhance interactions with hydrophobic binding pockets, but oxidative metabolism of sulfur could reduce half-life compared to the benzoxazole parent .
  • Propanenitrile Analog : The nitrile group’s electron-withdrawing nature may reduce bioavailability but could be leveraged in prodrug design .

Biological Activity

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C9H10ClN2O and a molecular weight of 196.64 g/mol. It features a benzoxazole ring fused with an ethylamine moiety, which is critical for its biological properties. The presence of the benzoxazole moiety is linked to various pharmacological activities, particularly in the context of neurological applications.

Research indicates that this compound primarily acts as a T-type calcium channel inhibitor . This mechanism is particularly beneficial in treating conditions such as Parkinson's disease and essential tremor by modulating calcium-dependent signaling pathways. Additionally, it may enhance the efficacy of dopaminergic therapies and help alleviate symptoms associated with chemotherapy-induced peripheral neuropathy.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Neurological Disorders : It has shown promise in managing symptoms related to Parkinson's disease by inhibiting T-type calcium channels, which are implicated in the pathophysiology of this condition.
  • Potential for Pain Management : The compound's ability to modulate dopaminergic signaling suggests it could be effective in treating neuropathic pain.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(6-Fluoro-1,2-benzoxazol-3-yl)ethan-1-amine hydrochlorideFluorinated benzoxazole derivativePotentially enhanced activity against neurological disorders
1,2-Benzisoxazol-3-amineLacks ethylamine side chainDifferent pharmacological profile
4-Amino-benzoxazoleSubstituted benzoxazole without ethyl groupVaries in biological activity

The unique combination of structural elements in this compound contributes to its specific pharmacological properties, particularly its selective activity on T-type calcium channels.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Parkinson's Disease : In a study examining the effects on T-type calcium channels, this compound was shown to reduce tremors and improve motor function in animal models of Parkinson's disease.
  • Chemotherapy-Induced Neuropathy : Another research project demonstrated that the compound could alleviate symptoms associated with chemotherapy-induced peripheral neuropathy by enhancing dopaminergic signaling pathways.
  • Antimicrobial Activities : While not primarily studied for antimicrobial properties, structural analogs have shown varying degrees of antibacterial activity against strains like Acinetobacter baumannii, indicating potential for broader therapeutic applications .

Q & A

Q. Experimental Design :

  • Radioligand Binding Assays : Use [³H]-LSD or [³H]-ketanserin for 5-HT₂A affinity screening.
  • Molecular Docking : Simulate interactions with receptor active sites using Schrödinger Suite or AutoDock .

How can contradictory data on structure-activity relationships (SAR) be resolved?

Advanced Research Question
Discrepancies in SAR (e.g., substituent effects on bioactivity) require:

  • Comparative Studies : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) and test in standardized assays.
  • Orthogonal Analytical Methods : Validate purity and conformation via X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Computational Modeling : Use QSAR models to predict bioactivity and identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.